molecular formula C36H42N4O6 B3125490 Hematoporphyrin IX dimethyl ester CAS No. 32562-61-1

Hematoporphyrin IX dimethyl ester

Cat. No.: B3125490
CAS No.: 32562-61-1
M. Wt: 626.7 g/mol
InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N
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Description

Hematoporphyrin IX dimethyl ester is a derivative of protoporphyrin IX, a naturally occurring compound in the heme biosynthetic pathway. It is characterized by its tetrapyrrole macrocycle structure, which is essential for its biological and chemical properties. This compound is widely studied for its applications in photodynamic therapy and other medical and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dimethyl ester can be synthesized through the esterification of protoporphyrin IX. This process typically involves the use of diazomethane or methanol-sulfuric acid as reagents . The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These methods often utilize automated systems to ensure consistency and purity of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Hematoporphyrin IX dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrapyrrole macrocycle and the specific functional groups attached to it.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hematoporphyrin IX dimethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon exposure to light makes it valuable for studying oxidative stress and related processes .

Biology: In biological research, this compound is used to investigate cellular processes involving heme and porphyrin metabolism. It serves as a model compound for studying the biosynthesis and degradation of heme .

Medicine: In medicine, this compound is employed in photodynamic therapy for the treatment of various cancers. Its selective accumulation in tumor cells and subsequent activation by light allows for targeted destruction of malignant tissues .

Industry: In industrial applications, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for use in imaging and treatment modalities .

Mechanism of Action

The mechanism of action of hematoporphyrin IX dimethyl ester involves its ability to generate reactive oxygen species upon exposure to lightThe molecular targets of this compound include cellular membranes, proteins, and nucleic acids, which are damaged by the reactive oxygen species .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXJDOVVTYSVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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